molecular formula C23H19ClN2O3S B2976977 (3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-14-0

(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2976977
CAS No.: 893310-14-0
M. Wt: 438.93
InChI Key: MKKAOHKLYVIWRW-HYARGMPZSA-N
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Description

(3E)-3-{[(3-Chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (CAS 893310-14-0) is a high-purity chemical reagent with a molecular formula of C23H19ClN2O3S and a molecular weight of 438.9 . This benzothiazine-2,2-dioxide derivative is a structurally complex heterocyclic compound characterized by its specific (3E) stereochemical configuration. It features a benzothiazinone core scaffold, a common structural motif in compounds studied for their diverse biological activities. While the specific biological profile and mechanism of action for this exact compound are a subject of ongoing research, its core structure is related to pharmacologically active classes of heterocyclic compounds . Phenothiazines and related heterocyclic systems are known to exhibit a range of mechanisms, including receptor antagonism and enzyme inhibition, making them valuable tools in medicinal chemistry and drug discovery research . This compound is provided exclusively for non-human research applications. It is intended for use by qualified laboratory researchers in fields such as organic synthesis, where it can serve as a sophisticated building block for the development of novel chemical entities; medicinal chemistry, for the investigation of structure-activity relationships and biological target identification; and chemical biology, for probing biological pathways and mechanisms. Researchers value this compound for its potential in exploring new chemical space and developing molecules with potential pharmacological properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and conducting all manipulations in a well-ventilated fume hood.

Properties

IUPAC Name

(3E)-3-[(3-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-6-4-5-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKAOHKLYVIWRW-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazinones, which have garnered attention for their potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant research findings.

Overview of Benzothiazinones

Benzothiazinones are a group of compounds known for their anti-mycobacterial properties. They inhibit the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is crucial for the synthesis of the cell wall in Mtb. The structure of the compound under consideration suggests it may exhibit similar or enhanced biological activity compared to other known benzothiazinones.

The primary mechanism by which benzothiazinones exert their biological effects involves:

  • Inhibition of DprE1 : This enzyme is essential for Mtb's survival and replication. Inhibition leads to a disruption in cell wall biosynthesis, ultimately resulting in bacterial cell death.
  • Induction of Reactive Oxygen Species (ROS) : Some studies indicate that these compounds may also induce oxidative stress in bacterial cells, further contributing to their bactericidal effects.

Efficacy Against Mycobacterium tuberculosis

Recent studies have demonstrated promising results regarding the efficacy of benzothiazinone derivatives against Mtb. For instance:

  • In vitro Studies : The compound showed significant bactericidal activity in laboratory settings, with reductions in colony-forming units (CFU) observed in treated cultures compared to controls .
  • In vivo Studies : Efficacy was also confirmed in animal models. For example, treatment with related benzothiazinone compounds resulted in substantial reductions in lung bacterial loads after several weeks of administration .

Comparative Analysis with Other Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other known benzothiazinones is presented below:

Compound NameDprE1 InhibitionIn vitro Efficacy (log CFU reduction)In vivo Efficacy (log CFU reduction)
BTZ043Yes3.982.84
PBTZ169Yes2.433.73
This compound UnknownTBDTBD

Note: TBD = To Be Determined

Study 1: Efficacy Assessment

A study conducted on various benzothiazinone derivatives highlighted that those with specific substitutions at the C3 position exhibited enhanced DprE1 inhibition and bactericidal activity against Mtb . This suggests that the structural features of the compound significantly influence its biological activity.

Study 2: Toxicity and Safety Profile

Another important aspect investigated was the safety profile of these compounds. Preliminary toxicity assessments indicated that while effective against Mtb, certain derivatives could exhibit cytotoxic effects at higher concentrations . This emphasizes the need for careful dosage regulation during therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of this compound include:

Compound Name Substituents Key Differences References
1-(3-Methylbenzyl)-3-[(3,4-dimethoxyphenyl)amino]methylene derivative 3,4-dimethoxyphenylamino; 3-methylbenzyl Increased electron density from methoxy groups enhances solubility but reduces electrophilicity compared to 3-chlorophenyl.
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Dichloro at C3; ethyl at N1 Dichloro substitution increases steric hindrance, reducing reactivity in nucleophilic additions. Ethyl group lowers thermal stability vs. 4-methylbenzyl.
1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (Parent compound) No substituents at N1 or C3 Lacks functionalization for targeted interactions; lower biological activity.

Crystallographic and Spectroscopic Comparisons

  • X-ray Diffraction: The title compound’s crystal packing is influenced by N–H···O and C–H···π interactions, similar to the dichloro derivative .
  • NMR Data : The ¹H-NMR spectrum of the target compound shows distinct deshielding of the methylene proton (δ ~8.2 ppm) due to conjugation with the sulfone group, a feature shared with other 2,2-dioxide derivatives .

Research Findings and Implications

  • Thermal Stability : The 4-methylbenzyl group confers higher thermal stability (decomposition >250°C) compared to ethyl-substituted derivatives (~200°C) .

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